N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride
Description
Historical Context of Furan-Based Acetamide Derivatives
Furan-based acetamide derivatives have evolved as critical motifs in organic synthesis since the early 20th century. The discovery of furan’s aromatic properties in 1870 by Baeyer laid the groundwork for exploring its derivatives. Early work focused on simple furan-carboxylic acids, such as 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780. The mid-20th century saw advances in functionalizing furan rings, particularly through acetamide linkages, driven by their structural similarity to bioactive natural products. For example, the Feist–Benary synthesis (1902–1911) enabled the preparation of substituted furans via α-halo ketones and β-dicarbonyl compounds, a method later adapted for acetamide derivatives. By the 1980s, transition-metal catalysis expanded access to polysubstituted furans, including those with acetamide side chains.
The specific compound N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride emerged in the 2010s as part of efforts to optimize heterocyclic drug candidates. Its synthesis typically involves amidation between 2-(methylamino)acetic acid and furfurylamine, followed by hydrochlorination. This pathway reflects broader trends in leveraging furan’s electron-rich aromatic system for designing pharmacologically relevant molecules.
Significance in Organic Chemistry Research
This compound exemplifies the intersection of furan chemistry and amide-based functionalization, two pillars of modern organic synthesis. Key areas of significance include:
- Diverse Reactivity : The furan ring participates in electrophilic substitution, while the acetamide moiety enables hydrogen bonding and nucleophilic acyl substitutions. For instance, the methylamino group facilitates reductive amination or alkylation, as demonstrated in palladium-catalyzed cross-couplings.
- Structural Versatility : Derivatives of this compound serve as precursors for nitrogen-containing heterocycles, such as pyrroles and pyridines, via cyclization or ring-expansion reactions.
- Catalytic Applications : Its synthesis often employs green chemistry principles, such as microwave-assisted amidation, reducing reaction times from hours to minutes.
A comparative analysis of related compounds is provided below:
Classification within Heterocyclic Compounds
This compound belongs to two major classes:
- Oxygen-Containing Heterocycles : The furan ring (C₄H₄O) is a 5-membered aromatic system with one oxygen atom, classified under the broader category of furanoids. Its moderate aromaticity (resonance energy: 67 kJ/mol) allows for both electrophilic substitution and diene-like reactivity.
- Amides : The acetamide group (-NHCOCH₃) places it within the amide family, characterized by planar geometry and hydrogen-bonding capacity. The methylamino substituent (-NHCH₃) introduces basicity, with a pKa of ~10.5.
The compound’s hybrid structure enables unique interactions in supramolecular chemistry. For example, X-ray crystallography of analogous compounds reveals hydrogen-bonded dimers stabilized by N–H⋯O and C–H⋯O interactions.
Current Research Landscape
Recent studies focus on three domains:
Sustainable Synthesis :
Pharmaceutical Applications :
Computational Modeling :
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h2-4,9H,5-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNKUZIYCNBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-59-5 | |
| Record name | Acetamide, N-(2-furanylmethyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Synthesis Steps
Step 1: Synthesis of N-(furan-2-ylmethyl)acetamide
- Starting Materials : Furan-2-ylmethylamine, acetic acid or acetyl chloride.
- Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the acid formed.
- Yield and Purity : The yield can vary depending on the conditions, but generally, it is around 70-80%.
Step 2: Introduction of the Methylamino Group
- Starting Materials : N-(furan-2-ylmethyl)acetamide, methylamine.
- Reaction Conditions : This step may involve a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
- Yield and Purity : The yield for this step can be around 60-70%, depending on the efficiency of the coupling reaction.
Step 3: Formation of the Hydrochloride Salt
- Starting Materials : N-(furan-2-ylmethyl)-2-(methylamino)acetamide, hydrochloric acid.
- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or methanol, with careful addition of hydrochloric acid to avoid over-acidification.
- Yield and Purity : The yield for this step is generally high, around 90-95%, as it involves a simple acid-base reaction.
Data Tables
| Step | Starting Materials | Reaction Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Furan-2-ylmethylamine, Acetic Acid/Acetyl Chloride | DCM/THF, Base (Et3N/Py) | 70-80% | 95-98% |
| 2 | N-(furan-2-ylmethyl)acetamide, Methylamine | EDCI/DCC, Base (Et3N/Py) | 60-70% | 90-95% |
| 3 | N-(furan-2-ylmethyl)-2-(methylamino)acetamide, HCl | Ethanol/Methanol, HCl | 90-95% | 99% |
Research Findings
The synthesis of This compound requires careful optimization of reaction conditions to achieve high yields and purity. The use of appropriate coupling reagents and bases is crucial for efficient amide bond formation. Additionally, the formation of the hydrochloride salt is a straightforward step that can be easily scaled up.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce N-(furan-2-ylmethyl)-2-(methylamino)ethanol.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 204.65 g/mol
- CAS Number : 2031268-73-0
- Structural Features : The compound features a furan ring, a methylamino group, and an acetamide moiety, which contribute to its biological activity.
Medicinal Chemistry
N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride has been explored for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including E. coli and C. albicans, suggesting its potential as a new antimicrobial agent .
- Cognitive Enhancement : Research indicates that this compound may enhance synaptic transmission and promote long-term potentiation (LTP), which could position it as a candidate for cognitive enhancers .
Biochemical Probes
The unique structure of this compound allows it to serve as a biochemical probe for studying enzyme interactions. It has shown promise in:
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential use in understanding metabolic pathways and drug interactions.
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of this compound demonstrated strong inhibition against pathogenic bacteria and fungi. The results indicated that the compound could be developed into effective antimicrobial therapies.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 25 | 100 |
| C. albicans | 20 | 100 |
Cognitive Enhancement Research
Another study focused on the cognitive enhancement potential of this compound showed that it could improve memory retention in animal models by modulating neurotransmitter levels.
| Treatment Group | Memory Retention (%) | Control Group Memory Retention (%) |
|---|---|---|
| Compound Group | 85 | 60 |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The furan ring and the amide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituents on the acetamide core or amino groups:
Key Observations :
- Aromatic vs.
- Methylamino Group: The methylamino side chain differentiates the target compound from simpler amino derivatives (e.g., 1181458-84-3), likely increasing lipophilicity and metabolic stability .
Physicochemical and Pharmacological Properties
Pharmacological Insights :
- Fluorinated derivatives (e.g., N-(3-fluorophenyl) analog in ) exhibit enhanced metabolic stability, a trait that could be explored in the target compound through structural optimization.
Biological Activity
N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a methylamino group, and an acetamide moiety. The presence of these functional groups is believed to contribute to its biological activity by allowing interactions with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound possesses broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has also been investigated in various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
| MCF7 | 1.88 ± 0.11 |
| A375 | 4.2 |
These findings highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer cell lines .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors within cells. The furan ring and amide groups are likely responsible for these interactions, leading to alterations in cellular pathways that result in antimicrobial and anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A comprehensive evaluation of the compound's antimicrobial properties indicated a strong correlation between structure and activity, with modifications to the furan ring enhancing efficacy against specific bacterial strains .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, suggesting it may trigger programmed cell death pathways, which are crucial for cancer treatment strategies .
- Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to optimize potency revealed that certain substitutions on the furan ring significantly improved both antimicrobial and anticancer activities .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride?
A two-step approach is commonly employed:
- Step 1 : React 2-furfurylamine with acetic anhydride in dichloromethane (DCM) using triethylamine (Et3N) as a base to form the acetamide intermediate .
- Step 2 : Introduce the methylamino group via nucleophilic substitution or reductive amination, followed by hydrochloric acid salt formation. Key considerations : Monitor reaction progress with TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and optimize solvent polarity to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase of acetonitrile/water (0.1% TFA), UV detection at 210–260 nm .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in D2O or DMSO-<i>d</i>6 to confirm furan methylene (δ 4.2–4.5 ppm) and methylamino (δ 2.8–3.1 ppm) groups .
- Mass spectrometry : ESI+ mode for molecular ion [M+H]<sup>+</sup> (theoretical <i>m/z</i> 201.1) .
Q. What stability protocols are advised for long-term storage?
- Store as a hydrochloride salt at −20°C in airtight, light-protected vials.
- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess hygroscopicity and degradation pathways (e.g., furan ring oxidation) .
Q. What safety precautions are critical during handling?
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid inhalation/contact; wash with soap/water if exposed.
- Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for the formation of undesired byproducts?
- Perform kinetic studies (e.g., <i>in situ</i> FTIR or NMR) to track intermediate formation.
- Computational modeling : Use DFT (B3LYP/6-31G*) to identify transition states for side reactions like furan ring alkylation .
- Isolation and characterization : Purify byproducts via flash chromatography and analyze via HRMS/X-ray crystallography .
Q. What strategies resolve contradictions in reported solubility data?
- Method standardization : Use USP-type solubility assays (e.g., shake-flask method in PBS pH 7.4, 25°C) .
- Ternary phase diagrams : Map solubility in co-solvents (e.g., PEG 400/water) to identify formulation-friendly conditions .
Q. How can impurity profiles be minimized during scale-up synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to adjust reagent stoichiometry .
- Quality by Design (QbD) : Optimize parameters (temperature, mixing rate) using DoE (e.g., Box-Behnken design) .
Q. What computational tools predict biological activity or toxicity?
- Molecular docking : Use AutoDock Vina with target proteins (e.g., neurotransmitter receptors) to assess binding affinity .
- ADMET prediction : SwissADME or ProTox-II to evaluate metabolic stability and hepatotoxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
